REACTION_CXSMILES
|
[CH3:1][C:2]1[C:10]([CH3:11])=[C:9]([CH3:12])[C:5]2[O:6][CH2:7][CH2:8][C:4]=2[C:3]=1[CH:13]=O>CC(C)=O>[CH3:1][C:2]1[C:10]([CH3:11])=[C:9]([CH3:12])[C:5]2[O:6][CH2:7][CH2:8][C:4]=2[C:3]=1[CH:13]=[CH:4][C:5](=[O:6])[CH3:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C2=C(OCC2)C(=C1C)C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
( i )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was obtained as a brown oil
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C2=C(OCC2)C(=C1C)C)C=CC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |